molecular formula C27H35ClN2O5 B10858889 Nisterime acetate CAS No. 51354-31-5

Nisterime acetate

Cat. No.: B10858889
CAS No.: 51354-31-5
M. Wt: 503.0 g/mol
InChI Key: NNFGKFKPLQYECP-BYXNGVTISA-N
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Preparation Methods

The synthesis of nisterime acetate involves the esterification of nisterime with acetic acid. The reaction conditions typically include the use of an acid catalyst and a solvent to facilitate the esterification process

Chemical Reactions Analysis

Nisterime acetate undergoes various chemical reactions, including:

Scientific Research Applications

Nisterime acetate has been studied for its potential use in various scientific fields:

Comparison with Similar Compounds

Nisterime acetate can be compared with other similar compounds such as:

This compound is unique due to its specific structural modifications and its development as a postcoital contraceptive, despite its lack of hormonal activity in bioassays .

Properties

CAS No.

51354-31-5

Molecular Formula

C27H35ClN2O5

Molecular Weight

503.0 g/mol

IUPAC Name

[(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C27H35ClN2O5/c1-16(31)34-25-11-10-21-20-9-4-17-14-24(29-35-19-7-5-18(6-8-19)30(32)33)23(28)15-27(17,3)22(20)12-13-26(21,25)2/h5-8,17,20-23,25H,4,9-15H2,1-3H3/b29-24-/t17-,20-,21-,22-,23+,25-,26-,27-/m0/s1

InChI Key

NNFGKFKPLQYECP-BYXNGVTISA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](/C(=N\OC5=CC=C(C=C5)[N+](=O)[O-])/C4)Cl)C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=NOC5=CC=C(C=C5)[N+](=O)[O-])C4)Cl)C)C

Origin of Product

United States

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